molecular formula C9H5ClF4O2 B8180147 Methyl 5-chloro-4-fluoro-2-(trifluoromethyl)benzoate

Methyl 5-chloro-4-fluoro-2-(trifluoromethyl)benzoate

Cat. No.: B8180147
M. Wt: 256.58 g/mol
InChI Key: ROJPSWIEZMCRLD-UHFFFAOYSA-N
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Description

Methyl 5-chloro-4-fluoro-2-(trifluoromethyl)benzoate is a fluorinated aromatic ester featuring a trifluoromethyl group at position 2, chlorine at position 5, and fluorine at position 4.

Properties

IUPAC Name

methyl 5-chloro-4-fluoro-2-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF4O2/c1-16-8(15)4-2-6(10)7(11)3-5(4)9(12,13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJPSWIEZMCRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1C(F)(F)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-4-fluoro-2-(trifluoromethyl)benzoate typically involves the esterification of 5-chloro-4-fluoro-2-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-4-fluoro-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Electrophilic aromatic substitution: The benzene ring can undergo reactions such as nitration, sulfonation, and halogenation.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Electrophilic aromatic substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with amine or thiol groups.

    Electrophilic aromatic substitution: Nitro, sulfonyl, or halogenated derivatives.

    Hydrolysis: 5-chloro-4-fluoro-2-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Methyl 5-chloro-4-fluoro-2-(trifluoromethyl)benzoate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-4-fluoro-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine and fluorine atoms contribute to the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and commercial differences between the target compound and its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS RN Key Characteristics
Methyl 5-chloro-4-fluoro-2-(trifluoromethyl)benzoate 5-Cl, 4-F, 2-CF3 C9H5ClF4O2 256.45 (calculated) Not provided Balanced lipophilicity; potential agrochemical intermediate
Methyl 2-fluoro-5-(trifluoromethyl)benzoate 2-F, 5-CF3 C9H6F4O2 222.13 556112-92-6 Simpler substitution; research chemical (Kanto)
Methyl 4-fluoro-3-(trifluoromethyl)benzoate 4-F, 3-CF3 C9H6F4O2 222.13 176694-36-3 Adjacent F/CF3 groups; higher steric hindrance
Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate 5-Br, 2-F, 4-CF3 C9H5BrF4O2 301.03 2007915-72-0 Bromine enhances cross-coupling utility
Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate 2-NH2, 4-Cl, 5-CF3 C9H7ClF3NO2 253.61 1698027-36-9 Amino group increases reactivity for drug synthesis
Key Observations:
  • Substituent Position Effects : The target compound’s chlorine (5-Cl) and fluorine (4-F) in adjacent positions may enhance electronic withdrawal and steric interactions compared to analogs with isolated substitutions (e.g., 2-F/5-CF3 in ).
  • Functional Group Diversity: The amino-substituted analog exhibits distinct reactivity due to its basic NH2 group, enabling participation in condensation or coupling reactions.

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